molecular formula C21H17F3 B1397996 1,3-difluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene CAS No. 857048-78-3

1,3-difluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene

Cat. No.: B1397996
CAS No.: 857048-78-3
M. Wt: 326.4 g/mol
InChI Key: ZNAHDORXAYLSFU-UHFFFAOYSA-N
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Description

2’,3,5-Trifluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: is an organic compound belonging to the terphenyl family It is characterized by the presence of three fluorine atoms and a propyl group attached to the terphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and propyl-substituted benzene derivatives.

    Coupling Reactions: The coupling of the fluorinated benzene derivatives with the propyl-substituted benzene derivatives is carried out using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Negishi coupling.

    Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain high-purity 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl.

Industrial Production Methods: Industrial production of 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into partially or fully hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydrogenated terphenyl derivatives.

    Substitution: Formation of substituted terphenyl derivatives with various functional groups.

Scientific Research Applications

Chemistry: 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.

Medicine: The compound’s fluorinated structure imparts unique pharmacokinetic properties, making it a candidate for drug development. It is explored for its potential as a therapeutic agent in various medical conditions.

Industry: 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl is used in the production of advanced materials, such as liquid crystals and polymers. Its stability and electronic properties make it suitable for applications in electronics and optoelectronics.

Mechanism of Action

The mechanism of action of 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The fluorine atoms and propyl group contribute to its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes, receptors, or other proteins by forming non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

  • 2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl
  • 4-(Difluoro(3,4,5-trifluorophenoxy)methyl)-2’,3,5-trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl

Comparison: 2’,3,5-Trifluoro-4’‘-propyl-1,1’:4’,1’'-terphenyl is unique due to the specific positioning of the fluorine atoms and the propyl group. This configuration imparts distinct chemical and physical properties compared to its analogs. For instance, the presence of three fluorine atoms in specific positions can influence the compound’s reactivity, stability, and interactions with other molecules, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

1,3-difluoro-5-[2-fluoro-4-(4-propylphenyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3/c1-2-3-14-4-6-15(7-5-14)16-8-9-20(21(24)12-16)17-10-18(22)13-19(23)11-17/h4-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAHDORXAYLSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732448
Record name 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857048-78-3
Record name 1~3~,1~5~,2~2~-Trifluoro-3~4~-propyl-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a suspension solution containing 3,5-difluorobromobenzene (71 g), potassium carbonate (75 g), tetrakis(triphenylphosphine)palladium (0) (2.2 g), and ethanol (250 mL) was heated to 70° C., and a solution in which 2-fluoro-4-(4-propylphenyl)phenylboronic acid (100 g, prepared by a method disclosed in EP 2123623) had been dissolved in ethanol (200 mL) was dropped thereinto. Then, the resulting solution was stirred at 70° C. for 5 hours. The solution was cooled with ice and filtered to separate precipitated crystals and an inorganic salt, the obtained solid was dissolved in a solution containing hexane and toluene (4:1), and then the solution was purified by silica gel column chromatography. The purified product was recrystallized from ethanol to yield 18.7 g of 3,5-difluoro-[2-fluoro-4-(4-propylphenyl)phenyl]benzene.
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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